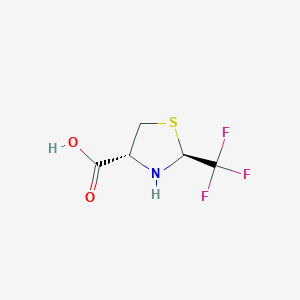

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic Acid

Description

(2S,4R)-2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative synthesized via the reaction of trifluoroacetaldehyde with L-cysteine under neutral or mildly acidic conditions. This reaction produces two diastereomers: (2R,4R) and (2S,4R), with the latter being the focus of this analysis . The trifluoromethyl (-CF₃) group at the 2-position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. Its stereochemistry was confirmed through homonuclear Overhauser effect experiments .

Properties

IUPAC Name |

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKBKOHUPXFCJI-OKKQSCSOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@@H](S1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved through the reaction of a cysteine derivative with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group can enhance the thermal and chemical stability of polymers and other materials.

Mechanism of Action

The mechanism by which (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazolidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

Thiazolidine-4-carboxylic acid derivatives are typically synthesized from aldehydes and L-cysteine, yielding diastereomeric mixtures of (2S,4R) and (2R,4R) configurations. The substituent at the 2-position critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability and acidity of the carboxylic acid moiety compared to electron-donating groups like -OCH₃ .

Stereochemical Impact :

Biological Activity

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl group, shows promise in various fields including antiviral, antifungal, and antimicrobial research. The following sections summarize key findings related to its biological activity based on diverse sources.

- Molecular Formula : CHFNOS

- Molar Mass : 201.17 g/mol

Antiviral Activity

Research indicates that thiazolidine derivatives exhibit significant antiviral properties. A study focused on cysteine derivatives, including thiazolidine compounds, demonstrated that certain derivatives showed promising inhibitory effects against Tobacco Mosaic Virus (TMV). Specifically, the compound (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid displayed an inactivation activity of 51%, curative activity of 47%, and protection activity of 49% at a concentration of 500 μg/mL, outperforming the commercial antiviral ribavirin which had lower efficacy rates .

Antifungal Activity

In addition to antiviral properties, thiazolidine derivatives have been tested for their antifungal activities. One study highlighted that these compounds exhibited broad-spectrum fungicidal activities against various phytopathogenic fungi. Notably, some derivatives demonstrated higher antifungal activities than standard commercial fungicides such as carbendazim and chlorothalonil .

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been investigated. A series of studies evaluated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 μg/mL, indicating moderate to good antimicrobial activity .

The mechanism by which (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid exerts its biological effects is partly attributed to its ability to interact with cellular nucleophiles. In particular, it forms stable adducts with L-cysteine and glutathione when reacting with trifluoroacetaldehyde. This reaction pathway suggests a potential route for developing cysteine prodrugs and other therapeutic agents .

Case Studies

Q & A

Q. What is a robust synthetic methodology for preparing (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid?

A general synthesis involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt as activating agents in CH₂Cl₂, followed by Boc deprotection with trifluoroacetic acid (TFA). The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient). This method yields derivatives with stereochemical control, as evidenced by NMR and mass spectrometry data .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- 1H NMR : Key peaks include resonances for the thiazolidine ring protons (δ 3.5–5.0 ppm) and trifluoromethyl groups (distinct splitting patterns).

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight and functional groups. Example: (2RS,4R)-2-phenyl derivatives show [M+H]+ peaks around m/z 350–450 .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles with side shields.

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis.

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can the stereochemical configuration (2S,4R) be rigorously determined?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for structure refinement. Parameters like the Flack x value (derived from twin-component scattering) ensure accurate enantiomorph-polarity determination .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and confirm optical purity .

Q. What strategies optimize the compound's pharmacological activity through structural modifications?

- Aryl Substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or methoxy groups at the phenyl ring to enhance metabolic stability.

- Amide Derivatives : Replace carboxylic acid with amide moieties (e.g., octadecylamide) to improve lipophilicity and membrane permeability, as shown in derivatives with IC₅₀ values <10 μM in immunomodulatory assays .

Q. How to design in vivo studies for evaluating therapeutic potential?

- Animal Models : Use Sprague-Dawley rats (n=16/group) for dose-response studies.

- Dosing : Administer 50–100 mg/kg intravenously, with control groups receiving vehicle or reference drugs (e.g., Pidotimod for immunomodulation).

- Ethical Compliance : Follow institutional guidelines for humane endpoints and tissue sampling .

Q. What analytical methods ensure purity and stability in formulation development?

- HPLC : Use C18 columns with UV detection (λ=254 nm) and mobile phases of acetonitrile/0.1% TFA. Purity >95% is achievable with retention times of 8–12 minutes.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to assess hydrolytic stability .

Methodological Notes

- Stereochemical Analysis : For ambiguous cases, combine circular dichroism (CD) with computational modeling (e.g., DFT calculations) to correlate optical activity with absolute configuration .

- Scale-Up Synthesis : Replace EDCI/HOBt with polymer-supported reagents to simplify purification in multi-gram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.